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molecular formula C7H5BrFNO2 B1451041 Methyl 2-bromo-5-fluoropyridine-4-carboxylate CAS No. 885588-14-7

Methyl 2-bromo-5-fluoropyridine-4-carboxylate

Cat. No. B1451041
M. Wt: 234.02 g/mol
InChI Key: HLTNRIWFYBDWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349824B2

Procedure details

To a cooled solution of 2-bromo-5-fluoroisonicotinic acid (3.0 g, 13.6 mmol) in benzene (20 ml) and methanol (10 ml) is dropwise over a period of 15 min added under stirring and cooling (trimethylsiliyl)diazomethane (2 M in ether, 14 ml, 28 mmol). The yellow solution is stirred for 1.5 h without cooling and evaporated to dryness. Purification of the residue (3.3 g) by chromatography on a 50 g Silicycle silica cartridge using a heptane/ethyl acetate 10-50% gradient affords methyl 2-bromo-5-fluoroisonicotinate (2.82 g, 88.4%) as a light yellow solid. mp.: 43-6° C. MS: m/z=233.9 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
(trimethylsiliyl)diazomethane
Quantity
14 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6].[CH:12]1C=CC=CC=1>CO>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])=[CH:9][N:10]=1)[C:5]([O:7][CH3:12])=[O:6]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C(=CN1)F
Name
Quantity
20 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
(trimethylsiliyl)diazomethane
Quantity
14 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
The yellow solution is stirred for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification of the residue (3.3 g) by chromatography on a 50 g Silicycle silica cartridge

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C(=CN1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: PERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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